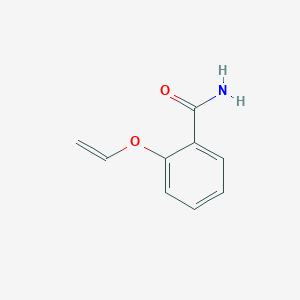
2-(Ethenyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenyloxy)benzamide is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzamide, where the benzamide core is substituted with an ethenyloxy group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethenyloxy)benzamide typically involves the reaction of salicylic amide with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in an alcoholic medium, and the product is precipitated and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethenyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-(Ethenyloxy)benzoic acid.
Reduction: Formation of 2-(Ethenyloxy)benzylamine.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
2-(Ethenyloxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Ethenyloxy)benzamide involves its interaction with specific molecular targets. For instance, as an NSAID, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation . The ethenyloxy group may also influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxybenzamide: Similar in structure but with an ethoxy group instead of an ethenyloxy group.
2,3-Dimethoxybenzamide: Contains two methoxy groups on the benzene ring.
3-Acetoxy-2-methylbenzamide: Substituted with an acetoxy and a methyl group.
Uniqueness
2-(Ethenyloxy)benzamide is unique due to the presence of the ethenyloxy group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88576-66-3 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2-ethenoxybenzamide |
InChI |
InChI=1S/C9H9NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h2-6H,1H2,(H2,10,11) |
Clé InChI |
ULELHHCTZPJSBB-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


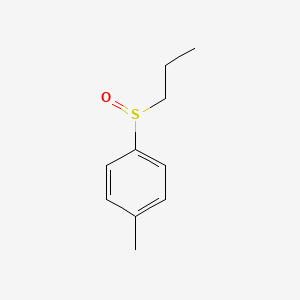
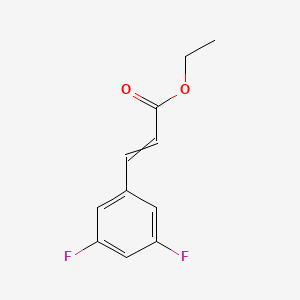
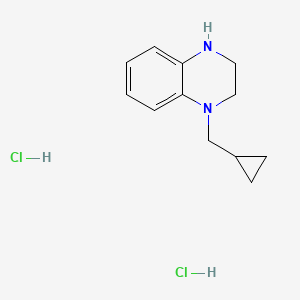

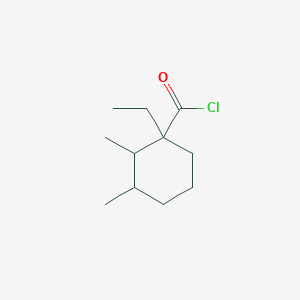
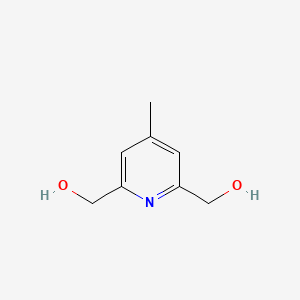
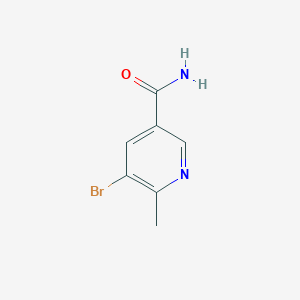
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)
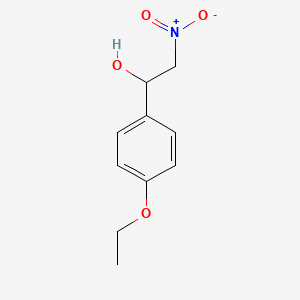


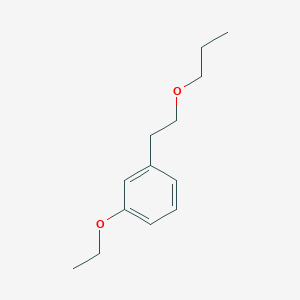
![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)

